5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indene and an oxazolidine ring, with bromine and fluorine substituents adding to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves multi-step organic reactions. One common method involves the initial formation of the indene ring, followed by the introduction of the oxazolidine moiety. The bromine and fluorine substituents are then introduced through halogenation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts like palladium. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex spiro compounds with extended conjugation .
Scientific Research Applications
5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-2’,3’-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione
- 5’-Bromo-2’,3’-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride
- 5’-Bromo-6’-fluoro-2’,3’-dihydrospiro[indene-1,5’-oxazolidine]-2,5-dione
Uniqueness
The spiro connection also adds to its structural uniqueness, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C11H7BrFNO3 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
6-bromo-7-fluorospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H7BrFNO3/c12-7-2-1-6-5(8(7)13)3-4-11(6)9(15)14-10(16)17-11/h1-2H,3-4H2,(H,14,15,16) |
InChI Key |
KEUHUHBEABMRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C1C(=C(C=C3)Br)F)C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.